molecular formula C16H15FO3 B2955415 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone CAS No. 890092-12-3

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone

Cat. No.: B2955415
CAS No.: 890092-12-3
M. Wt: 274.291
InChI Key: KYSKHVWGEFZONA-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone is an organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxy group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorobenzyl)oxy]benzaldehyde
  • 4-[(4-Fluorobenzyl)oxy]phenylboronic acid
  • 4-[(3-Fluorobenzyl)oxy]phenylboronic acid

Uniqueness

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKHVWGEFZONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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